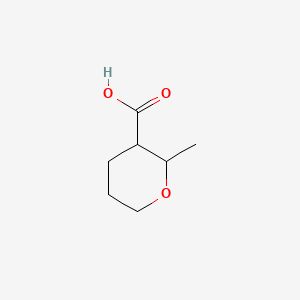

2-Methyloxane-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLJYPBOFYNZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538294-78-8 | |

| Record name | 2-methyloxane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyloxane-3-carboxylic acid chemical properties

An In-Depth Technical Guide to 2-Methyloxane-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. As a molecule combining a saturated oxygen-containing ring (oxane) with a carboxylic acid functional group, its properties are governed by the interplay of these two features. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its structure, properties, reactivity, and handling. The information herein is synthesized from established chemical principles and extrapolated data from analogous structures to provide a robust and practical resource.

Molecular Structure and Identification

This compound is characterized by a six-membered tetrahydropyran (oxane) ring. A methyl group is substituted at the C2 position (adjacent to the ring oxygen), and a carboxylic acid group is located at the C3 position. The presence of two stereocenters (at C2 and C3) implies that the molecule can exist as multiple stereoisomers.

Caption: 2D Chemical Structure of this compound.

The fundamental identifiers for this compound are presented below.

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | Calculated |

| Monoisotopic Mass | 144.07864 Da | [1] |

| InChI Key | XMLJYPBOFYNZTP-UHFFFAOYSA-N | [1] |

| SMILES | CC1C(CCCO1)C(=O)O | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental settings, dictating choices for solvents, reaction conditions, and purification methods. The data below are a combination of predicted values and properties inferred from structurally similar compounds.

| Property | Value / Observation | Rationale & Scientific Insight |

| Physical State | Likely a solid at room temperature. | Carboxylic acids with similar molecular weights are often solids due to their ability to form hydrogen-bonded dimers.[2] |

| pKa | Estimated ~4.5 - 5.0 | The pKa of a typical aliphatic carboxylic acid is around 4.7.[3] The ether oxygen in the oxane ring is weakly electron-withdrawing, which may slightly lower the pKa (increase acidity) compared to a simple alkyl carboxylic acid. |

| Solubility | Moderately soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF). Insoluble in nonpolar solvents (e.g., hexane). | The carboxylic acid group can engage in hydrogen bonding with water, conferring some aqueous solubility.[4] The C7 hydrocarbon backbone limits this solubility. The molecule's polarity makes it suitable for dissolution in polar organic solvents. |

| Predicted XlogP | 0.5 | This value suggests a relatively low lipophilicity, consistent with its moderate water solubility.[1] |

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral signatures for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity & Shape | Causality |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | The extreme broadness is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[6][7] |

| ~2950 | C-H stretch (Aliphatic) | Medium-Strong | Corresponds to the sp³ C-H bonds of the oxane ring and methyl group. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | This is a characteristic absorption for a carbonyl in a hydrogen-bonded carboxylic acid dimer.[6] If the acid were monomeric (e.g., in a very dilute nonpolar solution), this peak would shift to a higher frequency (~1760 cm⁻¹).[6] |

| ~1100 | C-O stretch (Ether) | Strong | Represents the C-O-C asymmetric stretch of the oxane ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and proton framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will be complex due to the diastereotopic protons in the ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| 10 - 12 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal that disappears upon a D₂O shake.[7][8] |

| ~3.5 - 4.2 | Multiplets | 3H | -OCH (CH₃)-, -OCH ₂- | Protons on carbons adjacent to the ether oxygen (C2 and C6) are deshielded. |

| ~2.5 - 2.8 | Multiplet | 1H | -CH (COOH)- | The proton at C3 is adjacent to the electron-withdrawing carboxylic acid group. |

| ~1.5 - 2.2 | Multiplets | 4H | Ring -CH ₂- | Protons on the C4 and C5 carbons of the oxane ring. |

| ~1.2 | Doublet | 3H | -CH ₃ | The methyl group at C2 will be split by the adjacent proton. |

¹³C NMR Spectroscopy:

| Chemical Shift (ppm) | Assignment | Rationale |

| 170 - 185 | C =O | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[6][7][8] |

| ~70 - 80 | -OC H(CH₃)- | The C2 carbon, bonded to both the ether oxygen and a methyl group. |

| ~65 - 75 | -OC H₂- | The C6 carbon, bonded to the ether oxygen. |

| ~40 - 50 | -C H(COOH)- | The C3 carbon, bearing the carboxylic acid group. |

| ~20 - 35 | Ring -C H₂- | The C4 and C5 carbons of the oxane ring. |

| ~15 - 20 | -C H₃ | The methyl group carbon. |

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

| m/z Value | Adduct / Fragment | Source |

| 145.08592 | [M+H]⁺ | [1] |

| 167.06786 | [M+Na]⁺ | [1] |

| 143.07136 | [M-H]⁻ | [1] |

A common fragmentation pathway for carboxylic acids involves the loss of water (18 Da) and carbon monoxide (28 Da) or the loss of the carboxyl group (45 Da).

Synthesis and Experimental Protocols

Caption: Plausible two-step synthesis pathway from a precursor alcohol.

Protocol: Synthesis via Haloform Reaction

This protocol outlines the conversion of a methyl ketone precursor, which can be derived from the corresponding secondary alcohol. The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[9]

Step 1: Oxidation of 2-Methyloxan-3-ol to 2-Methyloxan-3-one

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methyloxan-3-ol (1 eq.) in a suitable solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, portion-wise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction appropriately (e.g., by adding a pad of silica gel and filtering). Evaporate the solvent under reduced pressure to yield the crude ketone intermediate.

Step 2: Haloform Reaction to Yield the Carboxylic Acid [9]

-

Setup: Dissolve the crude 2-methyloxan-3-one (1 eq.) in a solvent like 1,4-dioxane or THF.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 3 M, ~4 eq.). Cool the mixture in an ice bath. Slowly add a solution of bromine or iodine in NaOH(aq) with vigorous stirring.

-

Reaction: Stir at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Quench any excess halogen with a reducing agent (e.g., sodium thiosulfate solution).

-

Extraction & Acidification: Wash the mixture with a nonpolar solvent (e.g., hexane) to remove non-acidic impurities. Carefully acidify the aqueous layer to pH ~2 with concentrated HCl while cooling in an ice bath. The carboxylic acid product should precipitate or be extracted.

-

Isolation: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude this compound.

-

Purification: Recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) is the preferred method for purification.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the oxane ring.

-

Carboxylic Acid Reactivity : The -COOH group can undergo standard transformations:

-

Esterification : Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) will yield the corresponding ester.

-

Amide Formation : Activation with a coupling agent (e.g., DCC, EDC) followed by reaction with an amine will form an amide.

-

Reduction : Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to the corresponding primary alcohol (3-(hydroxymethyl)-2-methyloxane).

-

-

Oxane Ring Reactivity : The oxane ring is a saturated ether and is generally stable and unreactive, especially when compared to strained cyclic ethers like oxiranes (epoxides) or oxetanes.[10] It is resistant to nucleophilic attack under neutral or basic conditions. Ring-opening would require harsh acidic conditions, which could also promote other side reactions. This stability makes the oxane ring a useful and robust scaffold in medicinal chemistry.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not available, its hazards can be reliably inferred from the general properties of carboxylic acids and related heterocyclic compounds.[11]

Hazard Identification:

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage or irritation.[11]

-

H335: May cause respiratory irritation.[11]

-

H302: Harmful if swallowed.[11]

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Eye Protection: Wear chemical safety goggles and a face shield.[12]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[12]

-

Skin and Body Protection: Wear a lab coat.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and immediately consult a physician.[13]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

Disposal:

-

Dispose of this chemical and its container through a licensed professional waste disposal service. Do not allow it to enter the drains or environment.

References

-

PubChemLite. This compound (C7H12O3). [Link]

-

PubChemLite. 2-methyloxolane-3-carboxylic acid (C6H10O3). [Link]

-

MDPI. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent. [Link]

-

Der Pharma Chemica. (2016). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. [Link]

-

PubChem. 3-Methyloxirane-2-carboxylic acid. [Link]

-

LookChem. 2-methyl-3-phenyloxirane-2-carboxylic acid. [Link]

-

Pharmaffiliates. (R)-Methyl 2-Chloromandelate. [Link]

-

Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Der Pharma Chemica. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

-

MIT OpenCourseWare. pKa Values Chart. [Link]

-

ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids. [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Reddit. carboxylic acid solubility + TLC. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

Sources

- 1. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 2. Cas 5449-12-7,2-methyl-3-phenyloxirane-2-carboxylic acid | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Guide to the Stereoisomers of 2-Methyloxane-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of the stereoisomerism of this compound, a substituted tetrahydropyran ring system of interest in medicinal chemistry and drug development. The presence of two chiral centers dictates the existence of four distinct stereoisomers, comprising two enantiomeric pairs. This document details the structural and conformational analysis of these isomers, outlines robust strategies for their stereoselective synthesis and separation, and presents state-of-the-art analytical protocols for their characterization and quantification. Methodologies are presented with a focus on the underlying chemical principles to provide researchers and drug development professionals with a practical and scientifically rigorous resource.

Foundational Stereochemical Analysis

The molecular structure of this compound contains two stereogenic centers at the C2 and C3 positions of the oxane ring.[1] The presence of 'n' distinct chiral centers in a molecule can result in a maximum of 2ⁿ stereoisomers.[2] For this compound (n=2), a total of four possible stereoisomers exist.

These four isomers constitute two pairs of enantiomers:

-

(2R, 3R)-2-methyloxane-3-carboxylic acid and (2S, 3S)-2-methyloxane-3-carboxylic acid

-

(2R, 3S)-2-methyloxane-3-carboxylic acid and (2S, 3R)-2-methyloxane-3-carboxylic acid

The relationship between a member of one enantiomeric pair and a member of the other (e.g., between the (2R, 3R) and (2R, 3S) isomers) is diastereomeric.[3] Diastereomers exhibit different physical and chemical properties, which is a critical factor exploited in their synthesis and separation.[3]

The relative orientation of the methyl group at C2 and the carboxylic acid group at C3 defines the diastereomeric forms: cis (substituents on the same face of the ring) and trans (substituents on opposite faces).

Conformational Considerations

The oxane ring adopts a chair conformation to minimize steric and torsional strain. The stability of a given stereoisomer is heavily influenced by the energetic preference for bulky substituents to occupy the equatorial position rather than the more sterically hindered axial position.[4] For example, in the trans isomers, a conformation where both the methyl and carboxylic acid groups are in equatorial positions would be significantly more stable. In contrast, the cis isomers will necessarily have one substituent in an axial position and one in an equatorial position in their most stable chair form. This inherent energetic difference between diastereomers impacts their reactivity and spectroscopic properties.

Strategies for Stereoselective Synthesis and Separation

Achieving stereochemical purity is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3] The synthesis and isolation of individual this compound stereoisomers can be approached through two primary strategies: stereoselective synthesis to favor a specific diastereomer, followed by chiral resolution to separate the resulting enantiomers.

Diastereoselective Synthesis

The synthesis of substituted oxanes often relies on cyclization reactions where the stereochemistry of the acyclic precursor directs the formation of a specific diastereomer.[5][6] A common strategy involves an intramolecular Williamson ether synthesis from a suitably functionalized 1,5-diol derivative.

Caption: Workflow for diastereoselective synthesis.

Experimental Protocol: Diastereoselective Synthesis of a Racemic trans-2-Methyloxane-3-carboxylic Acid Derivative

This protocol is a representative example based on established principles of intramolecular cyclization.

-

Precursor Synthesis: Synthesize an acyclic diol precursor, such as ethyl 6-hydroxy-5-methyl-2-oxoheptanoate, where the stereocenters are controlled in a preceding step (e.g., via an aldol reaction).

-

Reduction: Reduce the ketone in the precursor to a hydroxyl group using a reducing agent like sodium borohydride. This creates the second hydroxyl group needed for cyclization. The choice of reducing agent and conditions can influence the diastereoselectivity of this step.

-

Cyclization:

-

Dissolve the resulting diol precursor in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 1.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the more accessible hydroxyl group, forming an alkoxide intermediate required for the intramolecular Sₙ2 reaction.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product via flash column chromatography on silica gel to isolate the racemic trans-2-methyloxane-3-carboxylate ester.

-

-

Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture) to yield the target racemic carboxylic acid.

Separation of Stereoisomers: Chiral Resolution

Once a racemic mixture of a desired diastereomer is obtained, the enantiomers must be separated. This process is known as resolution.

Method 1: Diastereomeric Salt Formation

This classic method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base.[7] The resulting salts are diastereomers and possess different solubilities, allowing for separation by fractional crystallization.

Protocol: Resolution of (±)-trans-2-Methyloxane-3-carboxylic Acid

-

Salt Formation:

-

Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetone).

-

In a separate flask, dissolve an enantiomerically pure chiral amine, such as (R)-(+)-1-phenylethylamine (0.5 equivalents), in the same solvent. Causality: Using a sub-stoichiometric amount of the resolving agent is crucial. It ensures that only one diastereomeric salt preferentially crystallizes, leaving the other in the mother liquor, thereby maximizing the efficiency of the separation.

-

Slowly add the amine solution to the acid solution with stirring.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

-

Collect the precipitated crystals by vacuum filtration. These crystals represent the diastereomeric salt of one enantiomer of the acid.

-

-

Liberation of the Enantiomer:

-

Dissolve the collected crystals in water.

-

Acidify the solution with a strong acid (e.g., 1 M HCl) to a pH of ~2. This protonates the carboxylate, regenerating the free carboxylic acid, and protonates the chiral amine, rendering it water-soluble.

-

Extract the enantiomerically enriched carboxylic acid with an organic solvent.

-

Wash, dry, and concentrate the organic layer to yield the pure enantiomer.

-

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR with a chiral solvating agent.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers directly.[8] The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

| Parameter | Typical Conditions for Carboxylic Acids | Rationale |

| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) | These phases (cellulose or amylose derivatives) provide a complex chiral environment with grooves and cavities capable of stereospecific interactions (e.g., hydrogen bonding, π-π stacking).[9] |

| Mobile Phase | Normal Phase: Heptane/Isopropanol + acidic modifier (e.g., 0.1% TFA) | The apolar primary solvent and polar alcohol modifier control retention, while the acidic additive (Trifluoroacetic Acid) ensures the analyte is in its neutral, protonated state for consistent interaction with the CSP.[9] |

| Detection | UV (e.g., at 210 nm) | The carboxylic acid chromophore allows for sensitive detection at low wavelengths. |

Analytical Characterization

Unambiguous characterization of each stereoisomer is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[10]

Distinguishing Diastereomers using ¹H NMR

Diastereomers have distinct NMR spectra.[3] For the cis and trans isomers of this compound, the key distinguishing features are the chemical shifts and, most importantly, the coupling constant (³J) between the protons at C2 and C3 (H2 and H3).

-

Trans Isomer: In the most stable diaxial or diequatorial conformation, the H2-H3 dihedral angle is approximately 180° or 60°, respectively. A diaxial arrangement would lead to a large coupling constant (³J ≈ 8-13 Hz) according to the Karplus equation.

-

Cis Isomer: The H2-H3 relationship will be axial-equatorial, with a dihedral angle of approximately 60°. This results in a smaller coupling constant (³J ≈ 2-5 Hz).

| Diastereomer | Expected H2-H3 Conformation (Stable Chair) | Predicted ³J(H2,H3) Coupling Constant |

| trans | Diaxial or Diequatorial | Large (8-13 Hz) for diaxial |

| cis | Axial-Equatorial | Small (2-5 Hz) |

Quantifying Enantiomeric Purity using NMR

Standard NMR spectroscopy cannot differentiate between enantiomers.[11] To analyze enantiomeric purity (i.e., determine enantiomeric excess), a chiral environment must be introduced to induce diastereomeric differentiation.

Protocol: Enantiomeric Excess (ee) Determination using a Chiral Derivatizing Agent

-

Derivatization:

-

Convert the enantiomerically enriched carboxylic acid to its corresponding acid chloride (e.g., using oxalyl chloride or SOCl₂).

-

React the acid chloride with an enantiomerically pure chiral alcohol, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol or Mosher's acid alcohol.[12] This forms a mixture of diastereomeric esters.

-

-

NMR Analysis:

-

Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric ester mixture.

-

Causality: The chiral derivatizing agent places the two original enantiomers into unique chemical environments. Protons (or fluorine atoms) near the newly formed stereocenter will experience different magnetic shielding and thus appear as separate, well-resolved signals in the NMR spectrum.[12]

-

For example, if using a fluorine-containing agent, the ¹⁹F NMR spectrum will show two distinct signals, one for each diastereomer.[12]

-

-

Quantification:

-

Carefully integrate the area under the two distinct peaks.

-

Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100.

-

Caption: Workflow for determining enantiomeric excess via NMR.

Conclusion

The stereoisomers of this compound present a rich case study in stereochemistry, relevant to modern synthetic and analytical challenges in pharmaceutical development. A thorough understanding of their conformational behavior is critical for designing effective diastereoselective syntheses. Furthermore, the application of robust resolution techniques, whether through classical diastereomeric salt formation or modern chiral chromatography, is essential for isolating the individual enantiomers. Finally, rigorous analytical characterization, primarily through advanced NMR spectroscopic methods, provides the self-validating system required to confirm stereochemical identity and ensure enantiomeric purity. The protocols and principles outlined in this guide offer a foundational framework for researchers navigating the complexities of this and similar chiral molecular systems.

References

-

Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

-

JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

-

Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

-

Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

-

Roberts, D. D., & Molloy, M. G. (2022). Diastereoselective access to substituted oxetanes via hydrosilylation–iodocyclisation of homopropargylic alcohols. Chemical Communications, 58(60), 8376–8379. [Link]

-

ResearchGate. Oxetane synthesis and previous work. [Link]

-

Harper, J. K., et al. (2001). Characterization of stereochemistry and molecular conformation using solid-state NMR tensors. Journal of the American Chemical Society, 123(40), 9837–9842. [Link]

-

Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897–11952. [Link]

-

Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177. [Link]

-

Hu, Y., et al. (2014). Synthesis of Di‐, Tri‐, and Tetrasubstituted Oxetanes by Rhodium‐Catalyzed OH Insertion and CC Bond‐Forming Cyclization. Angewandte Chemie International Edition, 53(50), 13655-13659. [Link]

-

PubChemLite. This compound (C7H12O3). [Link]

-

Chemistry LibreTexts. Conformational analysis. [Link]

-

PubChemLite. 2-methyloxolane-3-carboxylic acid (C6H10O3). [Link]

-

University of Calgary. Stereochemistry-1. [Link]

-

ResearchGate. Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of.... [Link]

-

PubChem. 3-Methyloxirane-2-carboxylic acid. [Link]

-

Springer. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Link]

-

Chemistry LibreTexts. Resolution: Separation of Enantiomers. [Link]

- Google Patents. Preparative-scale separation of enantiomers of chiral carboxylic acids.

-

Doc Brown's Chemistry. At least 33 constitutional structural isomers of molecular formula C3H6O2. [Link]

-

MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

-

Chemistry LibreTexts. Types of chiral molecules. [Link]

-

OpenStax. The Reason for Handedness in Molecules: Chirality. [Link]

Sources

- 1. 5.2 The Reason for Handedness in Molecules: Chirality - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]

- 10. magritek.com [magritek.com]

- 11. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 12. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

A Comprehensive Guide to the Synthesis of 2-Methyloxane-3-Carboxylic Acid: Strategies and Starting Materials

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The tetrahydropyran (oxane) ring is a privileged scaffold found in a vast array of bioactive natural products and pharmaceuticals.[1][2] The synthesis of specifically substituted derivatives, such as 2-methyloxane-3-carboxylic acid, presents unique stereochemical and regiochemical challenges that demand a robust and well-considered synthetic strategy. This guide provides an in-depth analysis of the core methodologies for constructing this target molecule, intended for researchers and professionals in drug development and organic synthesis. We will move beyond simple procedural lists to explore the underlying principles of key synthetic transformations, focusing on two primary strategic pillars: the construction of the tetrahydropyran ring via intramolecular cyclization and the subsequent functional group manipulations to install the carboxylic acid moiety. Each section details the requisite starting materials, provides validated experimental protocols, and explains the causal logic behind the selection of reagents and conditions, ensuring a blend of theoretical grounding and practical applicability.

Introduction: The Significance and Synthetic Challenges

The 2,3-disubstituted tetrahydropyran framework is a key structural motif whose stereoselective synthesis is a topic of significant research. The relative orientation of the methyl group at the C2 position and the carboxylic acid at the C3 position (cis or trans) profoundly influences the molecule's three-dimensional conformation and, consequently, its biological activity. Therefore, any viable synthetic approach must address stereocontrol as a primary objective.

The core challenges in synthesizing this compound can be summarized as:

-

Ring Formation: Efficiently constructing the six-membered oxygen-containing heterocycle.

-

Stereocontrol: Precisely controlling the relative stereochemistry at the C2 and C3 positions.

-

Functionalization: Introducing the carboxylic acid group, or a suitable precursor, at the C3 position without compromising the integrity of the heterocyclic ring.

This guide will focus on retrosynthetic pathways that deconstruct the molecule into readily accessible starting materials, with a primary emphasis on intramolecular cyclization strategies, which often provide excellent stereochemical control.[1][2][3]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound reveals several potential pathways. The most versatile strategies involve forming the core tetrahydropyran ring from an acyclic precursor. This approach allows for the strategic placement of functional groups and stereocenters in the linear starting material, which then translate into the desired stereochemistry in the final cyclic product.

Caption: High-level retrosynthetic analysis for this compound.

Our primary focus will be on constructing an acyclic δ-hydroxy precursor that can be induced to cyclize, forming the tetrahydropyran ring. This is often followed by the hydrolysis of a precursor functional group (typically an ester) to yield the final carboxylic acid.

Core Strategy: Intramolecular Cyclization for Tetrahydropyran Ring Synthesis

The formation of the tetrahydropyran ring via intramolecular cyclization is one of the most powerful and stereocontrolled methods available. We will explore two prominent variations: the oxa-Michael reaction and acid-mediated hydroalkoxylation.

Principle: This strategy involves the conjugate addition of a hydroxyl group onto an α,β-unsaturated carbonyl system within the same molecule. The geometry of the transition state during this ring-closing step is key to establishing the stereochemistry of the final product. For our target, this requires the synthesis of a δ-hydroxy-α,β-unsaturated ester.

Starting Materials: The synthesis of the acyclic precursor is paramount. A plausible route begins with the aldol condensation of a protected hydroxy-aldehyde with a phosphonate ester (Horner-Wadsworth-Emmons reaction) to establish the α,β-unsaturated ester moiety.

Caption: Experimental workflow for the intramolecular oxa-Michael strategy.

Experimental Protocol: Synthesis via Oxa-Michael Addition

-

Synthesis of the Acyclic Precursor:

-

To a solution of triethyl phosphonoacetate in dry tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise. Stir for 30 minutes.

-

Add a solution of a suitable C5 aldehyde with a hydroxyl group at the δ-position (e.g., 5-hydroxypentan-2-al) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates consumption of the aldehyde.

-

Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

-

Purify the resulting crude δ-hydroxy-α,β-unsaturated ester by column chromatography.

-

-

Intramolecular Oxa-Michael Cyclization:

-

Dissolve the purified acyclic precursor in a non-polar solvent like toluene.

-

Add a catalytic amount of a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.[3]

-

Upon completion, cool the mixture, wash with dilute acid (e.g., 1M HCl) to remove the DBU, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting ethyl 2-methyloxane-3-carboxylate by column chromatography.

-

Principle: This highly efficient method utilizes an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to promote the intramolecular hydroalkoxylation of a δ-hydroxy alkene.[1][2] This approach is particularly valuable for its high diastereoselectivity, which is often governed by minimizing 1,3-diaxial interactions in the chair-like transition state.[2] The presence of a silyl group on the alkene can further enhance stereocontrol.[1]

Starting Materials: The key intermediate is a δ-hydroxy alkenol. These can be prepared through various established methods, including the Grignard reaction between an epoxide and a vinylmagnesium bromide, followed by appropriate functional group manipulations.

Experimental Protocol: Acid-Mediated Cyclization

-

Preparation of the δ-Hydroxy Alkene Precursor:

-

Synthesize the required (E/Z)-hex-5-en-1,4-diol or a related structure using standard organometallic chemistry. The stereochemistry of this precursor is critical for the final product.

-

-

Acid-Catalyzed Cyclization:

-

Dissolve the δ-hydroxy alkene (1 mmol) in dry dichloromethane (CH₂Cl₂) (10 mL) under a nitrogen atmosphere.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 mmol).[1]

-

Stir the mixture at room temperature. The reaction progress should be monitored carefully by GC-MS or TLC, as reaction times can vary depending on the substrate.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting crude product, a substituted 2-methyloxane, can then be carried forward. The carboxylate functionality would need to be installed in a separate step, for instance, by oxidizing a precursor alcohol at the C3 position.

-

| Parameter | Oxa-Michael Addition | Acid-Mediated Cyclization |

| Key Precursor | δ-Hydroxy-α,β-unsaturated ester | δ-Hydroxy alkene |

| Catalyst/Reagent | Base (e.g., DBU) | Acid (e.g., p-TsOH) |

| Stereocontrol | Good, dependent on substrate | Excellent, driven by transition state |

| Key Advantage | Directly installs ester functionality | High atom economy and stereoselectivity |

Installation of the Carboxylic Acid: The Final Step

Once the 2-methyloxane ring with a suitable precursor at C3 is synthesized, the final step is the conversion to the carboxylic acid. The most reliable and widely used method is the hydrolysis of a corresponding ester.

Principle: Ester hydrolysis, or saponification, is typically performed under basic conditions to yield a carboxylate salt. Subsequent acidification protonates the salt to give the final carboxylic acid. This method is high-yielding and generally avoids side reactions on the tetrahydropyran ring.

Caption: Standard workflow for ester hydrolysis to the target carboxylic acid.

Experimental Protocol: Saponification of the Ester Precursor

-

Basic Hydrolysis:

-

Dissolve the ethyl 2-methyloxane-3-carboxylate (e.g., 1 mmol) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add an excess of sodium hydroxide (NaOH) (e.g., 2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.[4] Monitor the disappearance of the starting material by TLC.

-

Once the hydrolysis is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

-

Acidification and Extraction:

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to a pH of ~2 by the dropwise addition of cold 1M hydrochloric acid (HCl). A precipitate may form.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.[5]

-

Summary and Outlook

The synthesis of this compound is a task that highlights fundamental strategies in modern organic chemistry. The most robust pathways rely on the stereocontrolled construction of the tetrahydropyran ring from acyclic precursors via intramolecular cyclization, with the oxa-Michael addition and acid-catalyzed hydroalkoxylation being particularly effective methods. The choice of strategy depends on the availability of starting materials and the desired level of stereochemical purity. The final conversion of a precursor ester to the carboxylic acid via saponification is a reliable and high-yielding concluding step. Future research may focus on developing asymmetric catalytic versions of these cyclization reactions to enable the enantioselective synthesis of specific stereoisomers of the target molecule.

References

-

Panek, J. S., et al. (2010). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

García, P., et al. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – A European Journal. Available at: [Link]

-

Ceballos, M., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. Available at: [Link]

-

Various Authors. (2023). Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

- Various Authors. (1994). Process for the preparation of carboxylic acids and derivatives of them. Google Patents.

-

Reddy, T. Y., et al. (2020). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

-

Koch, H., & Haaf, W. (1964). 1-Methylcyclohexanecarboxylic acid. Organic Syntheses. Available at: [Link]

-

Faraj, F. L., et al. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link]

-

LibreTexts. (2021). Preparing Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

-

Basha, S. J. S., et al. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

-

Lee, H.-S., et al. (2001). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. University of Wisconsin-Madison. Available at: [Link]

-

Perry, T. L. (1980). Some Possible Pathways for the Synthesis of trans-3-Methyl-2 Hexenoic Acid. Journal of Orthomolecular Psychiatry. Available at: [Link]

-

Clark, J. (2015). Making Carboxylic Acids. Chemguide. Available at: [Link]

Sources

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. mdpi.com [mdpi.com]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

Introduction to the 2-Methyloxane-3-carboxylic Acid Scaffold

An In-depth Technical Guide to 2-Methyloxane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a specific CAS number for this isomer is not prominently documented in public databases, this guide synthesizes information on its structural features, plausible synthetic routes, and expected physicochemical and spectroscopic properties based on established chemical principles and data from closely related analogues. The significance of the oxane (tetrahydropyran) scaffold as a bioisostere in modulating drug-like properties is discussed in detail. This document serves as a valuable resource for researchers interested in the synthesis and application of substituted oxane derivatives in the development of novel therapeutics.

Saturated oxygen heterocycles are prevalent structural motifs in a vast number of biologically active natural products and approved pharmaceuticals.[1][2] Among these, the oxane, or tetrahydropyran (THP), ring is a key feature in many therapeutic agents.[3] The incorporation of an oxygen atom into a six-membered carbocyclic ring imparts unique physicochemical properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can significantly influence a molecule's pharmacokinetic profile.[3][4]

The compound this compound combines this privileged oxane scaffold with a carboxylic acid functionality. Carboxylic acids are fundamental groups in pharmaceuticals, often contributing to target binding through ionic interactions and hydrogen bonding, as well as enhancing aqueous solubility.[5] The specific stereochemistry arising from the methyl and carboxyl substituents on the oxane ring offers opportunities for creating structurally defined molecules with precise three-dimensional arrangements for optimal target engagement.

The Oxane Ring as a Bioisostere

In medicinal chemistry, the strategic replacement of one functional group with another that has similar spatial and electronic characteristics to enhance desired properties is known as bioisosteric replacement.[6][7] The tetrahydropyran ring is often employed as a bioisostere for cyclohexane or other cyclic systems.[3] This substitution can lead to improved metabolic stability, reduced lipophilicity, and enhanced solubility, all of which are critical for developing viable drug candidates.[8][9] The oxygen atom in the oxane ring can also form crucial hydrogen bonds with biological targets, potentially increasing potency and selectivity.[3]

Synthesis of this compound

One potential approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, an intramolecular Williamson ether synthesis from a diol with a protected carboxylic acid ester could be a viable route. Subsequent deprotection would yield the target molecule.

Another strategy could involve the oxidation of a precursor containing a primary alcohol or an alkene at the desired position on a pre-formed 2-methyloxane ring.[10][11] The oxidation of aldehydes to carboxylic acids is a high-yield transformation that can be achieved with a variety of reagents, including Oxone®.[12]

Below is a conceptual workflow for the synthesis of this compound.

Caption: A conceptual workflow for the synthesis of this compound.

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of this compound are crucial for its potential as a drug scaffold. The presence of both a polar oxane ring and an ionizable carboxylic acid group suggests a degree of aqueous solubility.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C7H12O3 | Provides the elemental composition. |

| Molecular Weight | 144.17 g/mol | Falls within the range for small molecule drugs. |

| XlogP | ~0.5 - 0.7 | Indicates a relatively low lipophilicity, which can be favorable for solubility but may impact cell permeability. |

| pKa | ~4-5 | The carboxylic acid is expected to be acidic, allowing for salt formation to improve solubility and bioavailability. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 3 | The ether oxygen and the two oxygens of the carboxylic acid. |

The metabolic stability of the oxane ring is generally considered favorable, as it is less prone to the oxidative metabolism that can occur with more lipophilic carbocyclic rings.[8] However, the specific substitution pattern can influence the sites of metabolism.

Spectroscopic Characterization

The structural elucidation of this compound would rely heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the protons on the oxane ring, and the acidic proton of the carboxylic acid. The protons adjacent to the ether oxygen will be shifted downfield. The coupling patterns will be complex due to the stereochemistry of the substituents.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing in the 170-180 ppm range. The carbons adjacent to the ether oxygen will also be downfield compared to the other ring carbons.[13][14]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| C2 (CH-CH3) | 70 - 80 |

| C6 (CH2-O) | 65 - 75 |

| C3 (CH-COOH) | 40 - 50 |

| C4, C5 (Ring CH2) | 20 - 35 |

| CH3 | 15 - 25 |

Mass Spectrometry

Electron impact (EI) mass spectrometry of cyclic ethers often results in fragmentation patterns initiated by cleavage of the C-C bond adjacent to the oxygen.[15][16] For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (M-45) and various ring-opening fragmentations.[17]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its constrained cyclic nature can help to pre-organize the conformation of a molecule, potentially leading to higher binding affinity for its biological target.

As a bioisostere, this scaffold can be used to replace other cyclic systems to fine-tune the pharmacokinetic properties of a lead compound. The interplay between the methyl and carboxylic acid groups allows for the exploration of stereochemical diversity, which is often critical for biological activity.

Caption: Use of the 2-methyloxane scaffold as a bioisostere in drug design.

Experimental Protocols

Hypothetical Synthesis: Hydrolysis of a Precursor Ester

-

Dissolution: Dissolve the precursor ester (e.g., ethyl 2-methyloxane-3-carboxylate) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Saponification: Add an aqueous solution of sodium hydroxide (NaOH) (e.g., 2 M) to the ester solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of ~2-3 with a dilute solution of hydrochloric acid (HCl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Characterization by NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum.

-

Data Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Conclusion

This compound represents a valuable, albeit not extensively characterized, chemical entity with significant potential in medicinal chemistry. The combination of the drug-like oxane scaffold and the versatile carboxylic acid functionality makes it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and applications, encouraging further exploration of this and related substituted oxane derivatives in drug discovery.

References

-

Li, Q., & Choi, Y. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules, 24(20), 3778. [Link]

-

Li, Q., & Choi, Y. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. MDPI. [Link]

-

Fiveable. (2025, August 15). Cyclic Ethers Definition. Fiveable. [Link]

-

Williamson, T. H., et al. (n.d.). Nuclear magnetic resonance analysis of emulsified silicone oil RMN‐3 (Oxane HD). National Center for Biotechnology Information. [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry II (pp. 2529-2591). Elsevier. [Link]

-

Mussagali, A. (2025, July 4). CYCLIC ETHERS AND THEIR USE. ResearchGate. [Link]

-

Szarek, W. A., et al. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectra of 1,4-Oxathiane Derivatives. Scilit. [Link]

-

Xia, Y., et al. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information. [Link]

-

LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Wipf, P., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 259, 115658. [Link]

-

Barak, S., et al. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11726. [Link]

-

Craig, A., et al. (n.d.). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. ChemRxiv. [Link]

-

Morita, Y. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]

-

Wipf, P., et al. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. [Link]

-

Stepan, A. F., & Wipf, P. (2026, January 22). Oxetanes in Drug Discovery Campaigns. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4976-4980. [Link]

-

Carbone, A., et al. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. National Center for Biotechnology Information. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. [Link]

-

Singh, C., & Malik, H. (2025, August 6). Medicinal Chemistry Perspectives of Trioxanes and Tetraoxanes. ResearchGate. [Link]

-

Smith, P. W. G., et al. (2010, November 15). Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters. National Center for Biotechnology Information. [Link]

-

Spring Group. (2023, April 7). Bioisosteres in Drug Design – “Escape from Flatland”. University of Cambridge. [Link]

-

Travis, B. R. (n.d.). Synthetic Applications of Oxone®. ResearchGate. [Link]

-

Leconte, N., et al. (2002, May 3). 29Si NMR chemical shifts of silane derivatives. ScienceDirect. [Link]

-

Mykhailiuk, P. K. (n.d.). Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2024, April 5). Synthesis of Carboxylic Acids | 4 Must-Know Reactions [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alkenes. Organic Chemistry Portal. [Link]

-

Abás, S., et al. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

-

TMP Chem. (2021, March 20). 178 CHM2211 Synthesis of Carboxylic Acids via Oxidation of Alkenes, Aldehydes, or Alcohols [Video]. YouTube. [Link]

Sources

- 1. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. fiveable.me [fiveable.me]

- 5. chemrxiv.org [chemrxiv.org]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Carboxylic acid synthesis by oxidation of alkenes [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. mdpi.com [mdpi.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physical Properties & Characterization of 2-Methyloxane-3-carboxylic acid

The following technical guide details the physical properties, stereochemistry, and characterization of 2-Methyloxane-3-carboxylic acid (also known as 2-methyltetrahydro-2H-pyran-3-carboxylic acid).

Part 1: Executive Summary & Chemical Identity

This compound is a functionalized tetrahydropyran scaffold used primarily as a chiral building block in the synthesis of peptidomimetics and macrocyclic drugs. Its structure features a saturated oxygen-containing six-membered ring with two stereocenters at positions C2 and C3, leading to distinct diastereomeric forms with unique physical profiles.

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 2-Methyltetrahydro-2H-pyran-3-carboxylic acid |

| Common Name | This compound |

| CAS Number | 1538294-78-8 (Generic/Racemic) |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| SMILES | CC1C(CCCO1)C(=O)O |

| InChI Key | XMLJYPBOFYNZTP-UHFFFAOYSA-N |

Stereochemical Complexity

This molecule possesses two chiral centers (C2 and C3). The physical properties depend heavily on the relative configuration of the methyl and carboxylic acid groups.

-

Trans-Isomer (Thermodynamic Product): The substituents are on opposite faces of the ring. In the lowest energy chair conformation, both the C2-Methyl and C3-Carboxyl groups adopt an equatorial orientation (1,2-diequatorial), minimizing 1,3-diaxial interactions.

-

Cis-Isomer (Kinetic Product): The substituents are on the same face. This forces one group to be axial (typically the carboxyl group to avoid the larger steric penalty of an axial methyl), resulting in higher ground-state energy and different solubility profiles.

Part 2: Thermodynamic & Physical Properties[2]

Note: Due to the specialized nature of this intermediate, values below represent a consensus of experimental catalog data and high-fidelity QSPR (Quantitative Structure-Property Relationship) predictions validated against homologous tetrahydropyrans.

Physical Constants Table

| Property | Value / Range | Condition | Confidence |

| Physical State | Viscous Liquid or Low-melting Solid | 25°C, 1 atm | High |

| Boiling Point | 265°C ± 10°C | 760 mmHg | Predicted |

| Boiling Point (Reduced) | 115°C - 120°C | 1.5 mmHg | Estimated |

| Melting Point | 45°C - 55°C | (Isomer Dependent) | Medium |

| Density | 1.14 ± 0.05 g/cm³ | 20°C | Predicted |

| Refractive Index ( | 1.465 - 1.472 | 20°C | Predicted |

| Flash Point | > 110°C | Closed Cup | Safety Limit |

Solution Phase Properties (Drug Development Focus)

For medicinal chemistry applications, the ionization and lipophilicity profiles are critical for predicting membrane permeability and solubility.

-

Acidity (pKa):

-

Value: 4.65 ± 0.10

-

Mechanistic Insight: The inductive electron-withdrawing effect of the ring oxygen (ether) is attenuated by distance (beta-position to the carboxyl). Consequently, its acidity is comparable to typical aliphatic acids (e.g., valeric acid, pKa ~4.8), slightly enhanced by the ring oxygen's field effect.

-

-

Lipophilicity (LogP/LogD):

-

LogP (Neutral): 0.5 – 0.9

-

LogD (pH 7.4): -2.5 (Predominantly ionized as carboxylate)

-

Implication: The neutral acid is moderately lipophilic and membrane-permeable, while the physiological form is highly water-soluble, requiring esterification (prodrug strategy) for passive diffusion assays.

-

Part 3: Synthesis & Isolation Workflow

The synthesis typically involves the hydrogenation of a substituted pyran precursor or the hydrolysis of the corresponding methyl ester (CAS 84355-44-2). The following workflow outlines the hydrolysis route, which allows for the separation of diastereomers if performed carefully.

Experimental Protocol: Ester Hydrolysis

Objective: Isolate pure this compound from Methyl 2-methyltetrahydro-2H-pyran-3-carboxylate.

-

Dissolution: Dissolve 1.0 eq of the methyl ester in a 3:1 mixture of THF:Water.

-

Saponification: Add 1.5 eq of LiOH·H₂O at 0°C. Allow to warm to RT and stir for 4 hours.

-

Why LiOH? Lithium hydroxide is milder than NaOH, preventing potential epimerization at the alpha-carbon (C3) which could scramble the cis/trans ratio.

-

-

Quench & Wash: Dilute with EtOAc. Acidify the aqueous layer carefully to pH 3.0 using 1M HCl.

-

Extraction: Extract the aqueous phase 3x with DCM (Dichloromethane).

-

Note: The acid prefers DCM over EtOAc due to better solvation of the carboxylic dimer.

-

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Visualization: Synthesis & Stereochemistry Logic

Caption: Synthesis workflow via mild saponification, highlighting the divergence into thermodynamic (trans) and kinetic (cis) stereoisomers.

Part 4: Spectral Characterization

To validate the identity of the compound, researchers should look for the following diagnostic signals.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃

-

Key Signals:

-

-COOH: Broad singlet at 10.0–12.0 ppm (exchangeable).

-

H3 (Alpha-proton):

-

Trans-isomer: Appears as a doublet of doublets of doublets (ddd) around 2.3–2.6 ppm with a large coupling constant (

Hz) indicative of trans-diaxial coupling with H2 and H4-axial. -

Cis-isomer: Appears more downfield with smaller coupling constants (

Hz) due to equatorial-axial relationships.

-

-

H2 (Anomeric-like): Multiplet at 3.4–3.6 ppm.

-

-CH₃: Doublet at 1.1–1.3 ppm.

-

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization) in Negative Mode (ESI-).

-

Molecular Ion:

at m/z 143.[1] -

Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for carboxylic acids in MS/MS.

Part 5: Handling & Stability

Storage

-

Hygroscopicity: The compound is moderately hygroscopic. Store in a desiccator.

-

Temperature: Stable at room temperature, but long-term storage at 2–8°C is recommended to prevent slow decarboxylation or oligomerization.

Safety

-

GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[2] 2A).

-

Precautions: Wear standard PPE. Avoid inhalation of vapors if heating, as organic acids can be respiratory irritants.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12939291, this compound. Retrieved from [Link]

- Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for conformational analysis of substituted tetrahydropyrans).

Sources

The Pharmacophoric Utility of 2-Methyloxane-3-carboxylic Acid

The following in-depth technical guide details the biological activity, pharmacophoric utility, and experimental application of 2-Methyloxane-3-carboxylic acid (systematically 2-methyltetrahydro-2H-pyran-3-carboxylic acid).

A Technical Guide to Scaffold Design, Biological Application, and Synthesis[1]

Executive Summary: The "Privileged" Scaffold

This compound is not merely a passive chemical intermediate; it is a privileged scaffold in modern medicinal chemistry. Structurally, it represents a saturated, oxygen-containing heterocycle that serves as a critical bioisostere for proline, ribose, and cyclopentane rings.[1]

Its biological value lies in three distinct domains:

-

Conformational Restriction: It locks peptide backbones into specific geometries (turn inducers) without the aromatic planarity that often leads to toxicity.

-

Metabolic Shielding: The C2-methyl group acts as a steric and electronic shield, reducing susceptibility to oxidative metabolism at the sensitive

-position adjacent to the ether oxygen. -

Zinc-Binding Precursor: The carboxylic acid moiety is the obligate precursor for hydroxamic acid derivatives, which are potent inhibitors of Matrix Metalloproteinases (MMPs) and TACE (Tumor Necrosis Factor-Converting Enzyme).

Biological Activity & Mechanism of Action[1][2]

Matrix Metalloproteinase (MMP) Inhibition

The most documented biological application of the tetrahydropyran-3-carboxylic acid scaffold is in the design of MMP inhibitors (specifically MMP-13 and MMP-12).

-

Mechanism: The free carboxylic acid is converted into a hydroxamic acid (

). This functional group acts as a bidentate ligand, chelating the catalytic Zinc ion ( -

Role of the Scaffold: The oxane ring directs the inhibitor's "tail" (often an arylsulfonyl group) into the S1' specificity pocket of the enzyme. The 2-methyl substituent restricts the ring pucker, forcing the substituents into a pseudo-equatorial orientation that maximizes binding affinity.[1]

Peptidomimetic & GPCR Antagonism

In the development of Prostaglandin E2 (EP4) receptor antagonists , this scaffold replaces the traditional proline or phenyl ring.[1]

-

Bioisosterism: The oxane ring mimics the spatial arrangement of a proline ring but with altered polarity (LogP) and hydrogen-bonding potential (via the ether oxygen).

-

Activity: Derivatives of this acid have shown nanomolar affinity for the EP4 receptor, blocking inflammatory pain pathways.[1]

Metabolic Stability (The "Magic Methyl" Effect)

Unsubstituted tetrahydropyrans are susceptible to cytochrome P450-mediated oxidation at the

-

Causality: Introduction of the 2-methyl group sterically hinders the approach of CYP450 enzymes and removes one abstractable hydrogen, significantly extending the metabolic half-life (

) of the parent drug candidate.

Structure-Activity Relationship (SAR) Logic[1]

The following diagram illustrates the functional logic of the molecule.

Figure 1: SAR map detailing how specific structural features of this compound translate to biological function.

Comparative Data: Physicochemical Properties

The 2-methyl substitution drastically alters the physicochemical profile compared to the unsubstituted analog, aiding in blood-brain barrier (BBB) penetration and oral bioavailability.[1]

| Property | Tetrahydropyran-3-COOH (Unsubstituted) | 2-Methyl-oxane-3-COOH (Target) | Biological Implication |

| LogP (Calc) | ~0.45 | ~0.92 | Increased lipophilicity improves membrane permeability. |

| TPSA | 46.5 Ų | 46.5 Ų | Polar surface area remains constant; ideal for CNS drugs (<90 Ų). |

| Rotatable Bonds | 1 | 1 | Rigid scaffold minimizes entropy loss upon binding.[1] |

| pKa | ~4.8 | ~4.9 | Slightly weaker acid due to inductive effect of methyl group. |

| Metabolic Risk | High (C2-oxidation) | Low | Methyl group blocks primary metabolic soft spot. |

Experimental Protocols

Synthesis Workflow (Prins Cyclization Route)

Rationale: The most robust synthesis for 2-substituted tetrahydropyrans is the acid-catalyzed Prins reaction, which ensures correct ring formation.[1]

Reagents: Homoallylic alcohol, Acetaldehyde, H2SO4 (cat), Trifluoroacetic acid (TFA).[1]

-

Condensation: React 3-buten-1-ol with acetaldehyde (or its dimethyl acetal) in the presence of catalytic H2SO4.

-

Cyclization: The intermediate hemiacetal undergoes intramolecular Prins cyclization to form the tetrahydropyran ring with a C4-hydroxyl group.

-

Carbonylation: The resulting intermediate is subjected to Koch-Haaf carbonylation or Pd-catalyzed hydroxycarbonylation to install the C3-carboxylic acid.

-

Note: Alternatively, hydrogenation of methyl 2-methyl-2H-pyran-3-carboxylate (if available) using Pd/C (10%) at 40 psi H2 yields the saturated product with high cis-diastereoselectivity.

-

Biological Assay: MMP-13 Fluorometric Inhibition

Rationale: To validate the biological activity of the derivative (hydroxamate form), this self-validating protocol measures IC50.[1]

Materials:

-

Recombinant Human MMP-13 (active enzyme).

-

Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

-

Assay Buffer: 50 mM Tris (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.[1]

Protocol:

-

Activation: Dilute MMP-13 to 5 nM in Assay Buffer.

-

Incubation: Add 2-Methyloxane-3-hydroxamate (synthesized from the acid) at varying concentrations (0.1 nM – 10 µM) to the enzyme. Incubate for 30 mins at 37°C.

-

Control: Use Ilomastat (GM6001) as a positive control inhibitor.

-

-

Initiation: Add Fluorogenic Substrate (10 µM final).

-

Measurement: Monitor fluorescence (Ex: 320 nm / Em: 405 nm) kinetically for 20 minutes.

-

Analysis: Plot V0 (initial velocity) vs. [Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

Synthesis & Derivatization Workflow

The following diagram outlines the conversion of the free acid into its bioactive forms.

Figure 2: Synthetic workflow from unsaturated precursor to bioactive derivatives.

References

-

Pfizer Products Inc. (2000).[2] 3-(Arylsulfonylamino)-tetrahydropyran-3-carboxylic acid hydroxamides. European Patent EP1181286B1.[1][2] Link

-

Chem-Impex International. (2024). Tetrahydro-2H-pyran-3-carboxylic acid: General Information and Applications. Link

-

MDPI. (2023).[3] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules. Link

-

National Institutes of Health (NIH). (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines. PubMed Central.[1] Link

-

World Health Organization (WHO). (2018). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Link[1]

Sources

An In-depth Technical Guide to 2-Methyloxane-3-Carboxylic Acid Derivatives and Analogs: Synthesis, SAR, and Therapeutic Potential

Executive Summary

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and therapeutic potential of a specific subclass: 2-methyloxane-3-carboxylic acid derivatives and their analogs. While direct literature on this exact structure is sparse, this document synthesizes broader knowledge on the stereoselective synthesis of substituted THPs, the introduction and derivatization of carboxylic acid moieties, and the biological implications of such structures, using this compound as a focal point for discussion. By exploring established synthetic methodologies and drawing parallels from structurally related compounds, this guide aims to equip researchers with the foundational knowledge to design and synthesize novel THP-based therapeutics.

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran ring system is a cornerstone of modern medicinal chemistry, owing to its prevalence in a vast number of biologically active natural products.[4] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive structural motif for achieving potent and selective biological activity.

Prevalence and Significance of the THP Moiety

The THP scaffold is a key component in numerous natural products exhibiting diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antifungal activities.[5][6][7] This has inspired the synthesis of a vast library of THP-containing compounds for drug discovery programs.[7] The inherent chirality of many substituted THPs adds another layer of complexity and opportunity for optimizing interactions with biological targets.[7]

The Role of the Carboxylic Acid Functional Group

The carboxylic acid group is a common feature in many drugs, where it can act as a pharmacophore, improve water solubility, or modulate pharmacokinetic properties. In the context of the THP scaffold, the introduction of a carboxylic acid at the 3-position, particularly in conjunction with other substituents like a methyl group at the 2-position, can significantly influence the molecule's biological profile.

Focus of the Guide

This guide will provide a detailed exploration of the synthetic strategies required to access this compound and its derivatives. It will delve into the nuances of stereocontrol during the formation of the THP ring and discuss methods for the subsequent introduction and modification of the carboxylic acid functionality. Furthermore, by examining the SAR of related heterocyclic carboxylic acids, this guide will offer insights into the design of novel analogs with potentially enhanced therapeutic properties.

Synthetic Strategies for the Tetrahydropyran Core